molecular formula C10H8ClNO B1581605 8-Chloro-2-methylquinolin-4-ol CAS No. 5236-87-3

8-Chloro-2-methylquinolin-4-ol

Cat. No. B1581605
CAS RN: 5236-87-3
M. Wt: 193.63 g/mol
InChI Key: FDKAQNKHXVJOJY-UHFFFAOYSA-N
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Description

“8-Chloro-2-methylquinolin-4-ol” is a chemical compound with the molecular formula C10H8ClNO . It is a type of quinoline, a class of compounds that are widely found throughout nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives, including “8-Chloro-2-methylquinolin-4-ol”, can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “8-Chloro-2-methylquinolin-4-ol” consists of a benzene ring fused with a pyridine moiety, containing a total of 22 bonds, 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-methylquinolin-4-ol” include a molecular weight of 193.63, a density of 1.4±0.1 g/cm3, a boiling point of 347.7±37.0 °C at 760 mmHg, and a flash point of 164.1±26.5 °C .

Scientific Research Applications

Synthesis and Characterization

8-Hydroxyquinoline derivatives, closely related to 8-Chloro-2-methylquinolin-4-ol, have been extensively studied due to their pharmacological importance. For instance, a novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol demonstrated significant in vitro antimicrobial activity against various bacterial strains and a fungus, highlighting its potential in developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).

Corrosion Inhibition

8-Hydroxyquinoline derivatives have also shown promising results as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, thereby significantly reducing corrosion. Their effectiveness as corrosion inhibitors has been demonstrated through various studies, including electrochemical, surface morphological, and theoretical investigations, indicating a high inhibition performance with efficiency reaching up to 96% in optimal concentrations (M. Rbaa et al., 2019).

Antimicrobial Activity

The antimicrobial potentials of 8-hydroxyquinoline derivatives against foodborne bacteria have been explored, with findings suggesting their utility in developing eco-friendly food supplemental agents and pharmaceuticals. These studies highlight the structural-activity relationships essential for potent antimicrobial activities, offering a basis for future research on natural preservatives (Min-Gi Kim et al., 2014).

Safety And Hazards

“8-Chloro-2-methylquinolin-4-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

Future Directions

Quinoline derivatives, including “8-Chloro-2-methylquinolin-4-ol”, have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

8-chloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKAQNKHXVJOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357618
Record name 8-Chloro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methylquinolin-4-ol

CAS RN

5236-87-3
Record name 8-Chloro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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